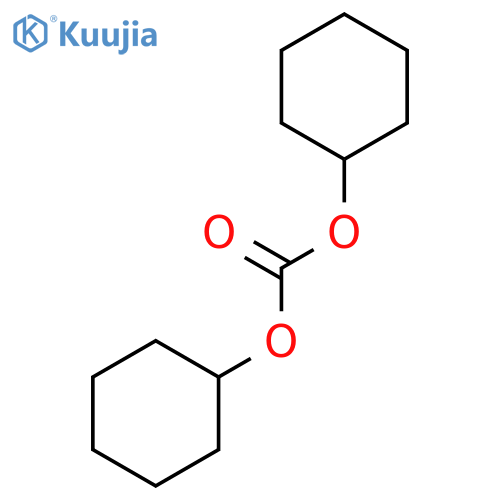Cas no 4427-97-8 (Dicyclohexyl carbonate)

Dicyclohexyl carbonate structure
商品名:Dicyclohexyl carbonate
Dicyclohexyl carbonate 化学的及び物理的性質
名前と識別子
-
- dicyclohexyl carbonate
- Carbonic acid dicyclohexyl ester
- Carbonic acid, dicyclohexyl ester
- AK316206
- AX8272446
- SCHEMBL37472
- CS-0155319
- Dicyclohexylcarbonate
- DB-170762
- O11716
- HY-W102677
- MFCD28718007
- DS-11367
- AKOS027323756
- Carbonic Acid Dicyclohexyl Ester; Cyclohexyl Carbonate ((C6H11)2CO3)
- 4427-97-8
- DTXSID60196099
- Dicyclohexyl carbonate
-
- MDL: MFCD28718007
- インチ: 1S/C13H22O3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h11-12H,1-10H2
- InChIKey: FYIBPWZEZWVDQB-UHFFFAOYSA-N
- ほほえんだ: O(C(=O)OC1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 226.15696
- どういたいしつりょう: 226.15689456g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 35.5
じっけんとくせい
- PSA: 35.53
Dicyclohexyl carbonate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225959-10g |
Dicyclohexyl carbonate |
4427-97-8 | 95% | 10g |
¥ũŃǬ | 2023-07-25 | |
| TRC | D438505-1000mg |
Dicyclohexyl Carbonate |
4427-97-8 | 1g |
$1568.00 | 2023-05-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225959-5g |
Dicyclohexyl carbonate |
4427-97-8 | 95% | 5g |
¥ŃǬŎ | 2023-07-25 | |
| Ambeed | A625569-5g |
Dicyclohexyl carbonate |
4427-97-8 | 95% | 5g |
$66.0 | 2025-02-22 | |
| Ambeed | A625569-10g |
Dicyclohexyl carbonate |
4427-97-8 | 95% | 10g |
$100.0 | 2025-02-22 | |
| abcr | AB528216-10 g |
Dicyclohexyl carbonate; . |
4427-97-8 | 10g |
€198.20 | 2023-01-03 | ||
| Chemenu | CM252978-25g |
Dicyclohexyl carbonate |
4427-97-8 | 95% | 25g |
$561 | 2022-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PH186-1g |
Dicyclohexyl carbonate |
4427-97-8 | 95+% | 1g |
113.0CNY | 2021-07-14 | |
| 1PlusChem | 1P00DU6T-5g |
Dicyclohexyl carbonate |
4427-97-8 | 95% | 5g |
$53.00 | 2024-05-02 | |
| abcr | AB528216-5g |
Dicyclohexyl carbonate; . |
4427-97-8 | 5g |
€160.90 | 2025-02-15 |
Dicyclohexyl carbonate 関連文献
-
T. Tabanelli,E. Monti,F. Cavani,M. Selva Green Chem. 2017 19 1519
-
Peter Kovacic,Michael E. Kurz Chem. Commun. (London) 1966 321
-
3. Direct condensation reaction of carbon dioxide with alcohols using trisubstituted phosphine–carbon tetrabromide–base system as a condensing agentJun-ichi Kadokawa,Habu Hideyuki,Shinji Fukamachi,Masa Karasu,Hideyuki Tagaya,Koji Chiba J. Chem. Soc. Perkin Trans. 1 1999 2205
4427-97-8 (Dicyclohexyl carbonate) 関連製品
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:4427-97-8)Dicyclohexyl carbonate

清らかである:99%
はかる:25g
価格 ($):180.0